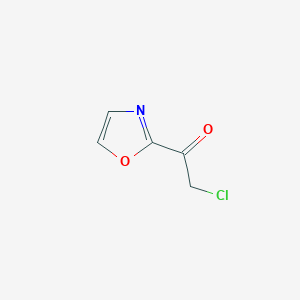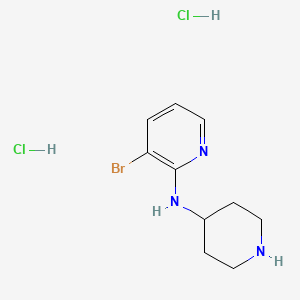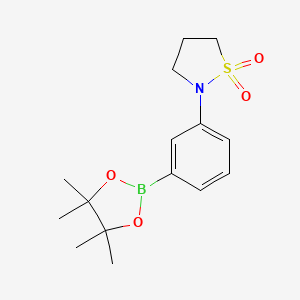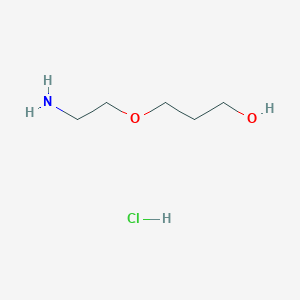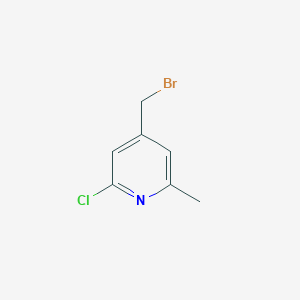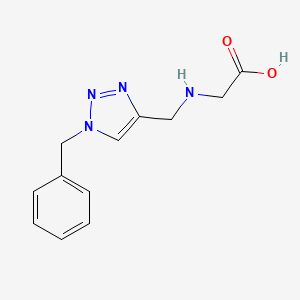
((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine
Overview
Description
The compound is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of (1-benzyl-1 H -1,2,3-triazol-4-yl)methyl diphenylphosphinate was optimized with respect to the reaction parameters, such as the temperature, reaction time, and catalyst loading . The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .Molecular Structure Analysis
Structural analysis shows that in 1 the capped-octahedral environment around the Co (II) centers is highly distorted with rather long bonds between the metal and donor atoms . The tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form, with the Co–N (amine) distance of 2.494 (2) Å acting as a capping bond to the octahedron .Chemical Reactions Analysis
The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy . The approach was applied to a range of organic azides, which confirmed the wide scope and the substituent tolerance of the process .Physical And Chemical Properties Analysis
The compound is a solid at 20°C and has a melting point of 132-143 °C . It has a molecular weight of 530.63 .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including derivatives like ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine, are significant in drug discovery due to their unique properties. They have been utilized in creating new pharmacophores and enhancing the pharmacokinetic profiles of new drugs .
Organic Synthesis
These compounds serve as versatile intermediates in organic synthesis. They can act as ‘click chemistry’ components for creating diverse chemical libraries through azide-alkyne cycloaddition reactions .
Cancer Research
Derivatives of 1,2,3-triazoles have been studied for their cytotoxic activities against various cancer cell lines. For instance, certain benzyl-1H-1,2,3-triazol derivatives have shown promising results in inducing apoptosis in breast cancer cells .
Material Science
The triazole ring structure is integral in materials science for developing new materials with desirable properties such as enhanced stability and functionality .
Agrochemicals
Triazole derivatives are used in agrochemicals due to their bioactive properties. They can function as growth regulators or fungicides in agricultural applications .
Corrosion Inhibition
These compounds have applications as corrosion inhibitors, particularly for copper alloys. Their ability to form stable complexes with metals makes them valuable in industrial settings .
Mechanism of Action
The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively . Tris [ (1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Safety and Hazards
Future Directions
Further investigation showed that compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively . This suggests potential future directions for research into the therapeutic applications of this compound.
properties
IUPAC Name |
2-[(1-benzyltriazol-4-yl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(18)7-13-6-11-9-16(15-14-11)8-10-4-2-1-3-5-10/h1-5,9,13H,6-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDFHDDIYAKTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



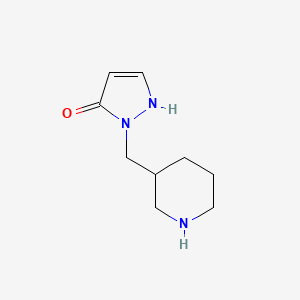

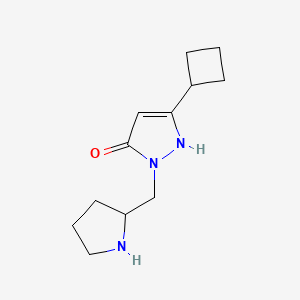
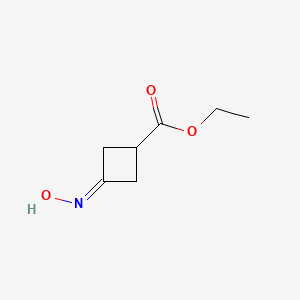
![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)

